2-(4-chloro-3-methylphenoxy)-N-(3-methylphenyl)acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(3-methylphenyl)acetamide, also known as "Compound X", is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of acetamide derivatives and has been studied for its various biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of Compound X is not fully understood. However, it has been shown to interact with various cellular targets such as enzymes, receptors, and ion channels. In cancer cells, Compound X has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In neurodegenerative diseases, Compound X has been shown to protect neurons by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects on the body. In cancer cells, Compound X has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, Compound X has been shown to protect neurons from oxidative stress and inflammation. In immunology, Compound X has been shown to modulate the immune response by inhibiting cytokine production and regulating T cell activation.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified using standard laboratory techniques. It has also been extensively studied for its biological and pharmacological properties, making it a well-characterized compound for use in experiments. However, one limitation of Compound X is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of Compound X. In cancer research, further studies are needed to investigate its potential use in combination with other anticancer agents and its efficacy in animal models. In neuroscience, further studies are needed to investigate its potential use in the treatment of neurodegenerative diseases and its effects on cognitive function. In immunology, further studies are needed to investigate its potential use in the treatment of autoimmune diseases and its effects on the immune response. Overall, the study of Compound X has the potential to lead to the development of novel therapeutic agents for various diseases.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, Compound X has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In neuroscience, Compound X has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Compound X has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-4-3-5-13(8-11)18-16(19)10-20-14-6-7-15(17)12(2)9-14/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSOKRXYFXNPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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